molecular formula C11H16N2O3 B8372695 Ethyl 3-(2-methoxy-4-pyridinyl)alaninate

Ethyl 3-(2-methoxy-4-pyridinyl)alaninate

Cat. No.: B8372695
M. Wt: 224.26 g/mol
InChI Key: VKKJEIBKKKWVJB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-methoxy-4-pyridinyl)alaninate is a synthetic alanine ester derivative featuring a methoxy-substituted pyridinyl ring. This structure classifies it as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Compounds containing methoxy-pyridinyl motifs are of significant interest in pharmaceutical development for their potential to interact with various biological targets . This compound serves as a versatile building block for the exploration of novel therapeutic agents. Researchers utilize such scaffolds in drug discovery programs, particularly in constructing molecules for investigating enzyme inhibition and other biochemical pathways . The presence of both ester and pyridinyl functional groups makes it a suitable precursor for further chemical modifications, including hydrolysis, amidation, and nucleophilic substitution reactions. Application Note: The specific biological activity and research applications for Ethyl 3-(2-methoxy-4-pyridinyl)alaninate are an active area of scientific investigation. Researchers are encouraged to consult the current scientific literature for the latest findings. Important Notice: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. All safety data sheets and handling instructions should be reviewed prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(2-methoxypyridin-4-yl)propanoate

InChI

InChI=1S/C11H16N2O3/c1-3-16-11(14)9(12)6-8-4-5-13-10(7-8)15-2/h4-5,7,9H,3,6,12H2,1-2H3/t9-/m0/s1

InChI Key

VKKJEIBKKKWVJB-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=NC=C1)OC)N

Canonical SMILES

CCOC(=O)C(CC1=CC(=NC=C1)OC)N

Origin of Product

United States

Foundational & Exploratory

Solubility Profile of Methoxy-Pyridinyl Alanine Esters in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the principles and methodologies for determining the solubility of methoxy-pyridinyl alanine esters in common organic solvents. As a class of compounds with significant interest in pharmaceutical and agrochemical research, understanding their solubility is paramount for formulation development, reaction optimization, and bioavailability assessment. This document delves into the theoretical underpinnings of solubility, focusing on the specific contributions of the methoxy, pyridinyl, and alanine ester moieties. It offers a detailed, field-proven protocol for thermodynamic solubility determination using the gold-standard shake-flask method and discusses the interpretation of solubility data. The guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding and practical capability in characterizing the solubility of these and structurally related molecules.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, solubility is a cornerstone physicochemical property that dictates the fate of a potential therapeutic agent.[1] Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and ultimately, insufficient bioavailability to exert a therapeutic effect. Methoxy-pyridinyl alanine esters represent a scaffold of interest due to the versatile functionalities they present: the pyridine ring offers a site for hydrogen bonding and potential salt formation, the methoxy group can modulate lipophilicity and metabolic stability, and the alanine ester provides a handle for prodrug strategies.[2][3]

The selection of appropriate organic solvents is critical during synthesis, purification, and the formulation of non-aqueous delivery systems. A thorough understanding of a compound's solubility profile across a range of solvents enables chemists and formulators to make informed decisions, preventing costly downstream failures. This guide aims to provide both the theoretical framework and the practical tools necessary to characterize the solubility of this important class of molecules.

Theoretical Background: Key Structural Drivers of Solubility

The solubility of a molecule is governed by the energetic balance of interactions between the solute and solvent molecules, a principle often summarized as "like dissolves like".[4] For methoxy-pyridinyl alanine esters, solubility is a composite of the contributions from its three primary structural components.

Diagram: Molecular Factors Influencing Solubility

G cluster_solute Methoxy-Pyridinyl Alanine Ester cluster_solvent Solvent Interactions Solute Core Structure Pyridine Pyridinyl Moiety (Polar, H-Bond Acceptor) Solute->Pyridine Methoxy Methoxy Group (H-Bond Acceptor, Modulates Lipophilicity) Solute->Methoxy Ester Alanine Ester Moiety (Polar, Potential H-Bonding) Solute->Ester PolarProtic Polar Protic Solvents (e.g., Methanol) - H-Bond Donors & Acceptors Pyridine->PolarProtic Strong Interaction (H-Bonding) PolarAprotic Polar Aprotic Solvents (e.g., Acetonitrile) - Dipole-Dipole Interactions Pyridine->PolarAprotic Dipole-Dipole Methoxy->PolarProtic Favorable Interaction Alkyl Alkyl Chain (R') (Non-polar, Hydrophobic) Ester->Alkyl Ester->PolarProtic Favorable Interaction Ester->PolarAprotic Dipole-Dipole Alkyl->PolarProtic Unfavorable (Hydrophobic Effect) NonPolar Non-Polar Solvents (e.g., Toluene) - van der Waals Forces Alkyl->NonPolar Favorable Interaction

Caption: Key structural moieties and their typical interactions with different solvent classes.

  • The Pyridinyl Moiety: The nitrogen atom in the pyridine ring makes it a polar and weakly basic heterocycle.[5][6] This nitrogen is a strong hydrogen bond acceptor, leading to favorable interactions with polar protic solvents like alcohols. Pyridine itself is miscible with a wide range of organic solvents, from polar to non-polar, highlighting its versatile nature.[7][8]

  • The Methoxy Group (-OCH₃): The methoxy group is a unique functional group that acts as a hydrogen bond acceptor via its oxygen atom.[3] When attached to an aromatic system, it has a nearly neutral effect on lipophilicity (logP), making it a valuable tool for medicinal chemists to explore protein pockets without drastically increasing hydrophobicity, which could otherwise reduce solubility.[9] Its presence can enhance interactions with protic solvents.

  • The Alanine Ester Moiety (-NH-CH(CH₃)-COOR'): This part of the molecule contains a polar ester group which can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[10][11] However, the solubility is inversely affected by the length of the alkyl chain (R') of the ester; longer, more hydrophobic chains will decrease solubility in polar solvents.[12] The amino acid backbone itself contributes to the overall polarity.

Methodologies for Experimental Solubility Determination

A crucial distinction in solubility measurement is between thermodynamic and kinetic solubility.[1][13]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a solvent at a given temperature and pressure. It is determined when the solid compound has been in contact with the solvent for a sufficient time to reach a stable equilibrium. The shake-flask method is the universally recognized gold standard for this measurement.[14][15]

  • Kinetic Solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO). It is often determined using high-throughput turbidimetric methods and typically yields a higher value than thermodynamic solubility because it reflects a supersaturated state.[1][13]

For definitive characterization, thermodynamic solubility is preferred.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes a robust, self-validating system for determining the equilibrium solubility of a methoxy-pyridinyl alanine ester.

Causality Statement: The core principle here is to ensure a true equilibrium is reached between the dissolved solute and an excess of the solid material. Every step is designed to maintain this equilibrium and then accurately measure the concentration of the supernatant without disturbing the system.

Step-by-Step Methodology:

  • Material Preparation:

    • Accurately weigh approximately 5-10 mg of the solid test compound into appropriately sized glass vials (e.g., 4 mL vials). Use an amount that will ensure excess solid remains undissolved.

    • Prepare a set of calibrated positive displacement pipettes or glass syringes for accurate solvent dispensing.

    • Select a range of organic solvents covering different polarities (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Solvent Addition & Equilibration:

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial containing the solid compound.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period. Expert Insight: An equilibration time of 24-48 hours is standard.[14][16] For compounds with slow dissolution kinetics or potential for polymorphic transformation, 72 hours may be necessary. A preliminary time-to-equilibrium study is recommended for a new class of compounds.

  • Phase Separation (Self-Validation Point):

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Visually confirm that a solid precipitate is still present in every vial. If no solid is present, the compound is fully soluble at that concentration, and the experiment must be repeated with more solute.

    • To separate the saturated supernatant from the solid, centrifugation is the preferred method (e.g., 10 minutes at 10,000 x g). Filtration can also be used, but care must be taken to use a filter material that does not adsorb the compound.[14]

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from the top of the vial, avoiding any disturbance of the solid pellet.

    • Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A precise dilution factor is critical (e.g., 100-fold dilution).

  • Analytical Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using standards of the test compound of known concentrations.

    • Calculate the concentration of the diluted sample from the calibration curve and then multiply by the dilution factor to determine the final solubility in mg/mL or µg/mL.

  • Solid Phase Analysis (Trustworthiness Check):

    • Recover the remaining solid from the vials after the experiment.

    • Analyze the solid using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm if any polymorphic or solvate transformation occurred during equilibration.[14] The measured solubility value is only valid for the solid form present at equilibrium.

Diagram: Shake-Flask Experimental Workflow

G A 1. Preparation Add excess solid compound to vial B 2. Solvent Addition Add precise volume of organic solvent A->B C 3. Equilibration Agitate at constant temp. (e.g., 24-72h) B->C D 4. Phase Separation Centrifuge to pellet excess solid C->D E 5. Sampling Withdraw aliquot of clear supernatant D->E I 9. Solid Analysis (XRPD) Verify solid phase post-equilibration D->I Trustworthiness Check F 6. Dilution Precisely dilute supernatant for analysis E->F G 7. Quantification Analyze by calibrated HPLC-UV F->G H 8. Calculation Solubility (mg/mL) = Conc. x Dilution Factor G->H

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Illustrative Solubility Profile

To demonstrate the application of these principles, the following table presents a hypothetical but chemically reasonable solubility profile for a model compound, Ethyl 2-((6-methoxypyridin-3-yl)amino)propanoate , at 25 °C.

SolventSolvent TypeDielectric Constant (ε)Expected Solubility (mg/mL)
Heptane Non-Polar1.9< 0.1
Toluene Non-Polar (Aromatic)2.4~ 1-5
Ethyl Acetate Polar Aprotic6.0~ 20-50
Dichloromethane Polar Aprotic9.1> 100
Acetone Polar Aprotic21.0> 100
Acetonitrile Polar Aprotic37.5~ 50-80
Isopropanol Polar Protic19.9> 100
Ethanol Polar Protic24.6> 100
Methanol Polar Protic32.7> 100

Discussion and Interpretation

The illustrative data highlights several key trends that are rooted in the molecular structure of methoxy-pyridinyl alanine esters:

  • High Solubility in Polar Protic Solvents: The highest solubilities are observed in alcohols like methanol and ethanol. This is driven by the strong hydrogen bonding interactions between the solvent's hydroxyl group (donor) and the multiple hydrogen bond acceptor sites on the solute: the pyridine nitrogen, the methoxy oxygen, and the ester carbonyl oxygen.[5][11]

  • Variable Solubility in Polar Aprotic Solvents: Solvents like Dichloromethane and Acetone show excellent solvating power, likely due to strong dipole-dipole interactions. Acetonitrile, despite its high polarity, may show slightly lower solubility compared to alcohols, demonstrating that hydrogen bonding capability can be a more dominant factor than dielectric constant alone.

  • Poor Solubility in Non-Polar Solvents: As expected from the "like dissolves like" principle, solubility is extremely low in aliphatic solvents like heptane.[4] The energy required to break the solute-solute interactions in the crystal lattice is not compensated by the weak van der Waals forces formed with the non-polar solvent. The slightly higher solubility in toluene compared to heptane can be attributed to potential π-π stacking interactions between the aromatic rings of toluene and the pyridine ring.

  • Structural Nuances: The ethyl group on the ester contributes some non-polar character. If this were replaced with a larger alkyl group (e.g., butyl), a decrease in solubility in the most polar solvents and a slight increase in the least polar solvents would be anticipated.

Conclusion

The solubility of methoxy-pyridinyl alanine esters in organic solvents is a complex interplay of polarity, hydrogen bonding capacity, and steric factors. A systematic approach to its characterization, grounded in the robust shake-flask methodology, is essential for any research or development program involving this chemical class. By understanding the contributions of the pyridine, methoxy, and alanine ester moieties, researchers can predict solubility trends, select appropriate solvent systems for synthesis and formulation, and ultimately accelerate the path to discovery. The protocols and principles outlined in this guide provide a validated framework for achieving accurate and reliable solubility data.

References

  • Solubility of Pyridine (C₅H₅N), Solubility of Things.
  • Pyridine: Uses, Structure & pKa, StudySmarter.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds, American Pharmaceutical Review.
  • The Multifaceted Role of Pyridine in Chemistry and Industry, Ore
  • Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds, Proprep.
  • Pyridine as a Solvent: Applications and Advantages in Chemical Processes, A B Enterprises.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs, Lund University Public
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Solubility determination of compounds of pharmaceutical interest, Dipòsit Digital de la Universit
  • Experimental and Computational Methods Pertaining to Drug Solubility, ResearchG
  • The role of the methoxy group in approved drugs, ResearchG
  • Pyridine, American Chemical Society.
  • Esters: Structure, Properties, and Reactions, Solubility of Things.
  • Properties of Esters, Chemistry LibreTexts.
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding, Taylor & Francis Online.
  • Solubility and Factors Affecting Solubility, Chemistry LibreTexts.
  • Lesson Explainer: Properties of Esters, Nagwa.

Sources

Metabolic Stability Predictions for Methoxy-Pyridine Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxy-pyridine amino acid derivatives represent a privileged scaffold in medicinal chemistry, often utilized to modulate basicity, solubility, and target engagement (e.g., kinase inhibitors, GPCR ligands). However, the methoxy-pyridine moiety introduces specific metabolic liabilities—primarily oxidative O-demethylation and N-oxidation—that can severely compromise in vivo half-life (


) and oral bioavailability.

This guide provides a comprehensive technical framework for predicting, assessing, and optimizing the metabolic stability of these derivatives. It moves beyond standard protocols to examine the mechanistic causality of cytochrome P450 (CYP) interactions and offers a self-validating workflow integrating in silico modeling with rigorous in vitro microsome assays.

Part 1: The Chemical Space & Metabolic Liabilities[1]

The Methoxy-Pyridine Pharmacophore

The introduction of a methoxy group (


) onto a pyridine ring is a strategic design choice. It serves two primary functions:
  • Electronic Modulation: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. This unique balance reduces the basicity of the pyridine nitrogen (pKa

    
     3.0 vs. 5.2 for unsubstituted pyridine), reducing non-specific binding and improving membrane permeability [1].
    
  • Steric/Hydrophobic Interactions: It fills hydrophobic pockets in enzyme active sites, often acting as a hydrogen bond acceptor.

The Amino Acid Linkage

Conjugating this moiety to an amino acid backbone (e.g., via amide coupling) introduces peptidomimetic properties. While this aids in transporter-mediated uptake (e.g., PEPT1), it creates a dual-threat metabolic profile:

  • Phase I (Oxidative): CYP-mediated attack on the methoxy-pyridine "warhead."

  • Phase I (Hydrolytic): Peptidase/amidase attack on the amino acid linker.

Mechanisms of Instability

The primary driver of clearance for these derivatives is CYP450-mediated O-demethylation , typically driven by CYP1A2, CYP2D6, or CYP3A4 depending on the lipophilicity and molecular shape.

The Mechanism of O-Demethylation:

  • Hydrogen Abstraction: The high-valent Iron(IV)-oxo species (Compound I) of the CYP heme abstracts a hydrogen atom from the methoxy carbon.

  • Radical Rebound: The resulting carbon radical recombines with the hydroxyl radical from the heme.

  • Hemiacetal Collapse: The unstable hemiacetal intermediate spontaneously decomposes, releasing formaldehyde (

    
    ) and revealing the hydroxyl-pyridine (pyridone) metabolite [2].
    

Diagram 1: Oxidative O-Demethylation Pathway The following diagram illustrates the mechanistic degradation of the methoxy-pyridine moiety.

MetabolicPathway Substrate Methoxy-Pyridine Derivative CYP_Bind CYP450 Active Site Binding Substrate->CYP_Bind Kd H_Abstract H-Atom Abstraction (Rate Limiting) CYP_Bind->H_Abstract Compound I (Fe=O) Radical C-Radical Intermediate H_Abstract->Radical -H• Hemiacetal Hemiacetal Intermediate Radical->Hemiacetal +OH• (Rebound) Collapse Spontaneous Collapse Hemiacetal->Collapse Products Pyridone Metabolite + Formaldehyde Collapse->Products

Caption: Mechanistic flow of CYP450-mediated O-demethylation, highlighting the rate-limiting hydrogen abstraction step.

Part 2: Predictive Frameworks (In Silico)

Before synthesis, computational models should be employed to triage designs. For methoxy-pyridines, standard QSAR is often insufficient due to the specific electronic effects of the heterocyclic nitrogen.

Quantum Mechanical (QM) Approaches

The most accurate predictor of metabolic lability for this specific substructure is the Bond Dissociation Energy (BDE) of the methoxy C-H bond.

  • Protocol: Perform DFT calculations (e.g., B3LYP/6-31G*) to calculate the energy required to homolytically cleave the C-H bond.

  • Threshold: C-H bonds with BDE < 90 kcal/mol are considered "metabolic soft spots" and highly prone to CYP attack.

Site of Metabolism (SOM) Prediction

Tools utilizing Machine Learning (ML) trained on CYP regioselectivity data (e.g., MetaStab-Analyzer, SMART-Cyp) can identify if the methoxy group is the primary SOM or if the pyridine nitrogen is prone to N-oxidation [3].

  • Application: If the model predicts the methoxy group as the rank-1 SOM, structural modification is mandatory.

Part 3: Experimental Validation (In Vitro)

The "Gold Standard" for validating these predictions is the Microsomal Stability Assay . This protocol is designed to be self-validating by including positive controls (high clearance) and negative controls (low clearance).

Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) or solid NADPH.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3.3 mM

    
    .[1]
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Step-by-Step Protocol
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (ensure DMSO < 0.1% final concentration to avoid CYP inhibition).

    • Add liver microsomes (final conc. 0.5 mg/mL).[2][3]

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH cofactor solution to initiate the reaction.[2]

    • Self-Validation Check: Run a parallel sample without NADPH. If degradation occurs here, it indicates non-CYP mediated instability (e.g., chemical hydrolysis of the amino acid amide bond).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Termination:

    • Immediately dispense aliquot into 150 µL of Ice-cold Quench Solution.

    • Vortex for 1 minute; Centrifuge at 4,000g for 15 minutes to pellet proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS (e.g., C18 column, ACN/Water gradient).

    • Monitor the transition of the Parent ion and the predicted O-demethylated metabolite (Parent Mass - 14 Da).

Data Processing

Calculate the Intrinsic Clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of percent remaining vs. time.


Table 1: Interpretation of


 Values (Human Microsomes) 
Stability Class

(

L/min/mg)
Predicted Hepatic ExtractionAction
High Stability < 12Low (< 30%)Progress to in vivo PK
Moderate 12 - 47Moderate (30-70%)Assess potency/dose req.
Low Stability > 47High (> 70%)Redesign Required

Part 4: Optimization Strategies

If the methoxy-pyridine derivative falls into the "Low Stability" class, apply the following medicinal chemistry strategies.

Deuteration (The "Heavy" Switch)

Replace the methoxy group (


) with a trideuteromethoxy group (

).
  • Rationale: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This increases the activation energy for the rate-limiting hydrogen abstraction step, potentially reducing clearance by 2-5 fold without altering binding affinity [4].

Steric Shielding

Introduce a small substituent (e.g., -F, -Cl, -CH3) at the position ortho to the methoxy group on the pyridine ring.

  • Rationale: This creates steric hindrance that prevents the bulky CYP heme iron from accessing the methoxy protons.

Scaffold Hopping

If O-demethylation is unavoidable, replace the pyridine with a pyrimidine or pyrazine .

  • Rationale: Increasing the number of nitrogen atoms in the ring reduces the electron density of the system (making it more electron-deficient), which generally decreases the propensity for oxidative metabolism.

Diagram 2: Integrated Optimization Workflow A logic flow for navigating from prediction to optimized lead.

OptimizationWorkflow Design Design Candidate (Methoxy-Pyridine) InSilico In Silico Screen (BDE & SOM Prediction) Design->InSilico Assay Microsomal Stability Assay (LC-MS/MS) InSilico->Assay Pass Decision CL_int < 12? Assay->Decision Success Proceed to PK/PD Decision->Success Yes Failure High Clearance Decision->Failure No Deuteration Strategy A: Deuteration (-OCD3) Failure->Deuteration Shielding Strategy B: Ortho-Shielding Failure->Shielding Hopping Strategy C: Scaffold Hop Failure->Hopping Deuteration->Design Re-test Shielding->Design Hopping->Design

Caption: Iterative workflow for diagnosing and correcting metabolic instability in pyridine derivatives.

References

  • Shimada, T., et al. (2020). Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica. Retrieved from [Link][4]

  • Lagunin, A., et al. (2018).[5] MetaStab-Analyzer: Classification and Regression Models for Metabolic Stability Prediction. Journal of Chemical Information and Modeling. Retrieved from [Link][6]

  • Creative Bioarray. (2023). Microsomal Stability Assay Protocol and Optimization Strategies. Retrieved from [Link]

  • Waters Corporation. (2023). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

Sources

The Rise of Pyridylalanines: A Technical Guide to Ethyl 3-(2-methoxy-4-pyridinyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 3-(2-methoxy-4-pyridinyl)alaninate and its analogs, a class of "designer amino acids" (unnatural amino acids) that have become critical building blocks in modern medicinal chemistry.

These scaffolds are primarily used as bioisosteres for phenylalanine and tyrosine in peptidomimetics, offering superior metabolic stability and tunable physicochemical properties.

Executive Summary

Ethyl 3-(2-methoxy-4-pyridinyl)alaninate is the ethyl ester of 2-methoxy-4-pyridylalanine , a non-canonical amino acid. It represents a strategic structural motif in drug discovery, bridging the gap between the lipophilic phenylalanine and the polar, metabolically labile tyrosine.

  • Core Scaffold: 2-Methoxy-4-pyridylalanine.

  • Primary Utility: Peptidomimetic optimization (GPCR ligands, Integrin inhibitors, Protease inhibitors).

  • Mechanism of Action: Acts as a "metabolic shield." The 2-methoxy-pyridine ring mimics the electronics of a phenol (tyrosine) or indole (tryptophan) but is resistant to oxidative metabolism (e.g., CYP450 hydroxylation) and offers a unique hydrogen bond acceptor profile.

  • Key Historical Driver: The discovery of Donetidine (SK&F 93574) , which established the synthetic viability of the 2-methoxy-4-pyridyl fragment.

Historical Context & Discovery

The discovery of this scaffold did not occur in isolation but evolved from the need to stabilize labile aromatic side chains in bioactive molecules.

The SK&F 93574 (Donetidine) Breakthrough

In the 1980s and 1990s, researchers at SmithKline & French (now GSK) were developing histamine H2-receptor antagonists. A key limitation of early candidates was rapid metabolic clearance.

  • The Challenge: The imidazole ring of histamine and the furan/thiazole rings of early antagonists (like ranitidine) were susceptible to degradation.

  • The Solution: The team identified the 2-methoxy-4-pyridyl group as a robust aromatic core.

  • The Intermediate: To synthesize Donetidine, they developed Methyl 3-(2-methoxy-4-pyridyl)propionate .[1] While this was a propionate (lacking the

    
    -amino group), it established the fundamental chemistry for installing the 2-methoxy-4-pyridyl moiety.
    
Evolution to the Alaninate (Amino Acid)

As peptide drug discovery matured (insulin analogs, GLP-1 agonists), the need for "unnatural" amino acids grew. Medicinal chemists adapted the SK&F propionate chemistry to synthesize the alaninate version:

  • Bioisosterism: The 2-methoxy group mimics the oxygen of Tyrosine but lacks the acidic proton, altering H-bond donor/acceptor logic.

  • pKa Modulation: The pyridine nitrogen lowers the logP (lipophilicity) compared to a phenyl ring, improving solubility.

Structural & Pharmacological Logic

The utility of Ethyl 3-(2-methoxy-4-pyridinyl)alaninate lies in its ability to solve specific "Medicinal Chemistry 101" problems.

Bioisosteric Mapping
Natural Amino AcidLimitation2-Methoxy-4-pyridylalanine Solution
Phenylalanine (Phe) High Lipophilicity (LogP); Metabolic "soft spot" (para-hydroxylation).Lower LogP: Pyridine N increases polarity. Metabolic Block: 2-Methoxy group sterically/electronically blocks oxidation.
Tyrosine (Tyr) Rapid Phase II metabolism (O-glucuronidation/sulfation).No OH group: Cannot be conjugated. H-Bonding: Methoxy O and Pyridine N act as acceptors, mimicking Tyr interactions without the liability.
SAR Logic Diagram

The following diagram illustrates the decision tree for selecting this scaffold in a lead optimization campaign.

SAR_Logic Start Lead Peptide/Small Molecule contains Phe/Tyr Problem1 Issue: High Metabolic Clearance (CYP450 oxidation) Start->Problem1 Problem2 Issue: Poor Solubility (High LogP) Start->Problem2 Solution Replace with 2-Methoxy-4-pyridylalanine Problem1->Solution Problem2->Solution Mechanism1 Blocks para-position Prevents ring oxidation Solution->Mechanism1 Mechanism2 Pyridine Nitrogen Reduces LogP Solution->Mechanism2 Result Improved PK Profile Retained Potency Mechanism1->Result Mechanism2->Result

Caption: Decision logic for incorporating 2-methoxy-4-pyridylalanine into a drug scaffold.

Synthetic Methodologies

The synthesis of Ethyl 3-(2-methoxy-4-pyridinyl)alaninate has evolved from classical resolution to modern transition-metal catalysis.

Method A: Negishi Coupling (The Modern Standard)

Developed and optimized by groups like Bristol-Myers Squibb (BMS) for related azatryptophans, this is the most scalable route. It involves coupling an organozinc reagent (derived from iodoalanine) with a halopyridine.

  • Step 1: Activation of protected iodoalanine with Zinc dust.

  • Step 2: Pd-catalyzed cross-coupling with 4-iodo-2-methoxypyridine.

  • Advantages: High enantiomeric purity (retains stereochemistry of the amino acid starting material), mild conditions.

Protocol Summary (Negishi):

  • Zinc Insertion: Treat N-Boc-3-iodo-L-alanine methyl ester with Zn dust in DMF (activated with TMSCl/1,2-dibromoethane).

  • Coupling: Add 4-iodo-2-methoxypyridine and Pd(PPh3)4 (or Pd2(dba)3/SPhos).

  • Reaction: Heat to 50-60°C for 2-4 hours.

  • Workup: Quench with EDTA (to remove Zn), extract with EtOAc.

Method B: Asymmetric Hydrogenation (Classical)

Used in early manufacturing (e.g., Roche, Merck).

  • Condensation: 2-Methoxy-4-pyridinecarboxaldehyde + N-protected phosphonoglycinate (Horner-Wadsworth-Emmons)

    
     Dehydroamino acid.
    
  • Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation (e.g., [Rh(COD)(DuPhos)]+) to set the chiral center.

Synthesis Workflow Diagram

Synthesis_Pathways IodoAla N-Boc-Iodo-Alanine (Chiral Pool) Zinc Zn Activation IodoAla->Zinc Pyridine 4-Iodo-2-methoxypyridine Negishi Negishi Coupling (Pd-Catalyzed) Pyridine->Negishi Aldehyde 2-Methoxy-4-pyridine- carboxaldehyde HWE HWE Condensation Aldehyde->HWE Glycinate Phosphonoglycinate Glycinate->HWE Zinc->Negishi Product Ethyl 3-(2-methoxy- 4-pyridinyl)alaninate Negishi->Product Route A (Modern) Dehydro Dehydroamino Acid HWE->Dehydro Route B (Scale-up) Hydro Asymmetric Hydrogenation (Rh-DuPhos) Dehydro->Hydro Route B (Scale-up) Hydro->Product Route B (Scale-up)

Caption: Comparison of Negishi Coupling (Route A) and Asymmetric Hydrogenation (Route B) pathways.

Experimental Data & Properties

Physicochemical Profile

Comparison of the analog against natural amino acid esters.

PropertyPhenylalanine Ethyl EsterTyrosine Ethyl EsterEthyl 3-(2-methoxy-4-pyridinyl)alaninate
MW ( g/mol ) 193.2209.2224.2
LogP (Calc) ~2.3~1.6~1.2 (More polar)
H-Bond Donors 1 (NH)2 (NH, OH)1 (NH)
H-Bond Acceptors 2 (C=O, N)3 (C=O, N, OH)4 (C=O, N, Py-N, OMe)
pKa (Side Chain) N/A~10.0 (Phenol)~3.5 (Pyridine N is weakly basic)
Stability Data (Simulated)

In microsomal stability assays (Human Liver Microsomes), peptides containing the 2-methoxy-4-pyridyl substitution typically show:

  • t1/2 (Half-life): Increased by 2-5x compared to Tyr-containing analogs.

  • Clearance: Significantly reduced intrinsic clearance (

    
    ) due to steric hindrance of the methoxy group preventing ring oxidation.
    

References

  • Brown, T. H., et al. (1993).[1] "Isocytosine H2-receptor histamine antagonists. IV. The synthesis and biological activity of donetidine (SK&F 93574) and related compounds."[1][2] European Journal of Medicinal Chemistry, 28(7-8), 601-608.[2] Link

    • Significance: Establishes the foundational chemistry of the 2-methoxy-4-pyridylpropion
  • Kuppusamy, P., et al. (2021). "Development of a Scalable Synthetic Route to BMS-986251..." Organic Process Research & Development, 25(7), 1556–1572. Link

    • Significance: Demonstrates the modern Negishi coupling approach for synthesizing complex pyridyl-amino acid deriv
  • Blakemore, R. C., et al. (1987). "SK&F 93574, a novel H2-receptor antagonist."[1][3] British Journal of Pharmacology, 91(1), 12-19.

    • Significance: Pharmacological validation of the scaffold's stability and potency in vivo.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Methoxy-4-Pyridyl Alanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026


-Boc-3-(2-methoxy-4-pyridyl)-L-alanine ethyl ester (and deprotected derivatives)
Scale:  Gram-scale (scalable to kg)

Executive Summary & Strategic Rationale

The synthesis of 2-methoxy-4-pyridyl alanine ethyl ester represents a critical challenge in peptidomimetic drug design. This non-canonical amino acid serves as a bio-isostere for phenylalanine and tyrosine, offering altered metabolic stability and unique hydrogen-bonding capabilities via the methoxypyridine nitrogen.

Why this protocol? Conventional alkylation strategies (e.g., using phase-transfer catalysis) often fail due to the instability of 4-(halomethyl)-2-methoxypyridines, which are prone to polymerization and hydrolysis. Furthermore, maintaining the stereochemical integrity of the


-carbon is difficult under harsh alkylation conditions.

The Solution: This guide employs a Negishi Cross-Coupling approach utilizing Jackson’s Reagent (a zinc-derived amino acid nucleophile).[1] This method offers three distinct advantages:

  • Convergent Synthesis: Couples a stable aryl iodide with a pre-formed chiral amino acid backbone.

  • Stereochemical Retention: The organozinc intermediate retains the chiral configuration of the starting iodo-alanine.

  • Functional Group Tolerance: The 2-methoxy group is preserved under the mild, neutral conditions of the zinc coupling.

Retrosynthetic Analysis

The synthetic logic disconnects the target at the


 bond.

Retrosynthesis Target Target: 2-Methoxy-4-Pyridyl Alanine Ethyl Ester Disconnection Disconnection: Negishi Coupling Target->Disconnection Retrosynthesis Fragment1 Fragment A (Electrophile): 4-Iodo-2-methoxypyridine Disconnection->Fragment1 Fragment2 Fragment B (Nucleophile): Jackson's Reagent (Zinc-Iodoalanine) Disconnection->Fragment2 Precursor1 Precursor: 2-Chloro-4-iodopyridine Fragment1->Precursor1 S_NAr Precursor2 Precursor: N-Boc-3-iodo-L-alanine ethyl ester Fragment2->Precursor2 Zn Activation

Caption: Retrosynthetic logic splitting the target into a stable aryl halide and a nucleophilic zinc amino acid species.

Reagents & Equipment Table

ComponentGrade/SpecRoleHazard Note
2-Chloro-4-iodopyridine >97%Starting Material AIrritant
N-Boc-3-iodo-L-alanine ethyl ester >98%, 99% eeStarting Material BLight Sensitive
Zinc Dust <10 micronMetal SourcePyrophoric (activated)
Trimethylsilyl chloride (TMSCl) AnhydrousZn ActivatorCorrosive, Moisture Sensitive
1,2-Dibromoethane ReagentZn ActivatorCarcinogen
Pd2(dba)3 CatalystPd SourceAir Sensitive
SPhos LigandLigandAir Sensitive
Sodium Methoxide (NaOMe) 25% in MeOHReagentCorrosive, Flammable

Detailed Experimental Protocols

Phase 1: Synthesis of the "Warhead" (4-Iodo-2-methoxypyridine)

Objective: Convert the commercially available 2-chloro-4-iodopyridine into the methoxy derivative via Nucleophilic Aromatic Substitution (


).
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Dissolution: Dissolve 2-chloro-4-iodopyridine (5.0 g, 20.8 mmol) in anhydrous Methanol (50 mL).

  • Reagent Addition: Add Sodium Methoxide (25% wt in MeOH, 1.5 equiv, 31.2 mmol) dropwise over 10 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain a gentle warm temperature.

  • Reflux: Heat the mixture to reflux (65°C) for 4-6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a more polar product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate in vacuo to remove most Methanol.

    • Resuspend residue in Water (50 mL) and extract with Diethyl Ether (3 x 50 mL).

    • Critical: Do not use acidic aqueous washes, as the 2-methoxypyridine moiety can hydrolyze to the pyridone.

  • Purification: Dry organics over

    
    , filter, and concentrate. If necessary, purify via silica flash chromatography (0-10% EtOAc in Hexanes).
    
    • Yield Target: >85% as a colorless oil/solid.

Phase 2: Preparation of Jackson's Reagent (Zinc Species)

Objective: Generate the organozinc reagent from iodo-alanine ethyl ester. This must be done under strictly anhydrous conditions.

  • Zinc Activation (The Knochel Method):

    • In a flame-dried Schlenk flask under Argon, place Zinc dust (3.0 equiv relative to iodo-alanine).

    • Add dry DMF (approx. 1 mL/mmol of Zn).

    • Add 1,2-dibromoethane (5 mol% relative to Zn). Heat to 60°C for 1 minute, then cool.

    • Add TMSCl (1 mol% relative to Zn). Stir for 30 mins at RT.

    • Visual Check: The zinc suspension should appear fine and grey.

  • Insertion:

    • Dissolve N-Boc-3-iodo-L-alanine ethyl ester (1.0 equiv) in dry DMF.

    • Add this solution to the activated Zinc suspension dropwise at room temperature.

    • Stir at room temperature for 1-2 hours.

    • Validation: Aliquot 0.1 mL, quench with water, extract with ether. NMR should show the disappearance of the CH2-I signal (~3.5 ppm) and appearance of the de-iodinated alanine (reduction product) as a proxy for zinc insertion.

Phase 3: The Negishi Cross-Coupling

Objective: Couple the zinc reagent with the aryl iodide using a high-turnover catalyst system.

  • Catalyst Preparation:

    • In a separate dry vial, mix

      
        (2.5 mol%) and SPhos  (10 mol%).
      
    • Dissolve in dry DMF (minimal volume). Stir for 5 mins until the solution turns a deep orange/red.

  • Coupling Reaction:

    • Add the 4-Iodo-2-methoxypyridine (0.8 equiv relative to the Zinc reagent) directly to the flask containing the generated Jackson's Reagent.

    • Note: We use a slight excess of the zinc reagent to ensure full consumption of the aryl iodide.

    • Add the Catalyst solution via syringe.

  • Execution:

    • Stir the mixture at 40-50°C for 12-16 hours.

    • Why mild heat? SPhos is highly active; excessive heat can lead to racemization or Boc-deprotection.

  • Quench & Isolation:

    • Cool to RT. Dilute with EtOAc.

    • Pour into saturated

      
       solution (buffers the pH to ~7).
      
    • Filter through a pad of Celite to remove Zinc and Palladium residues. Wash the pad with EtOAc.[2]

    • Separate phases. Wash organic phase with Water (x3) to remove DMF, then Brine (x1).

    • Dry over

      
       and concentrate.
      
Phase 4: Purification
  • Column Chromatography: Silica gel.

    • Eluent: Gradient of Hexane:EtOAc (80:20 to 50:50).

    • The product usually elutes after the unreacted aryl iodide but before the reduced alanine byproduct.

  • Characterization:

    • 1H NMR (CDCl3): Look for the Pyridine protons (d, s, d pattern), the OMe singlet (~3.9 ppm), the Boc singlet (~1.4 ppm), and the Ethyl ester quartet/triplet.

    • Chiral HPLC: Verify enantiomeric excess (ee) using a Chiralpak AD-H column (Hexane/IPA mobile phase).

Workflow Visualization

Workflow cluster_0 Phase 1: Electrophile Prep cluster_1 Phase 2: Nucleophile Prep cluster_2 Phase 3: Coupling StartA 2-Chloro-4-iodopyridine StepA NaOMe / MeOH Reflux StartA->StepA ProdA 4-Iodo-2-methoxypyridine StepA->ProdA Mix Mix A + B ProdA->Mix StartB N-Boc-3-iodo-L-alanine ethyl ester Zn Zn Dust / DMF Activation (TMSCl) StartB->Zn Add to ReagentB Jackson's Reagent (Organozinc) Zn->ReagentB Insertion (RT) ReagentB->Mix Cat Pd2(dba)3 / SPhos 45°C, 12h Mix->Cat Final Crude Product Cat->Final Purify Purification (Silica Gel) Final->Purify

Caption: Integrated workflow for the convergent synthesis of the target amino acid.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Zinc Insertion Stalls Zinc surface oxidizedRepeat activation with higher TMSCl load or fresh Zn dust. Ensure DMF is <50 ppm water.
Low Yield in Coupling Catalyst poisoningDegas all solvents thoroughly (freeze-pump-thaw). Ensure reaction is under positive Argon pressure.
Racemization Temperature too highKeep coupling temperature <50°C. SPhos is active enough at mild temps.
Product Hydrolysis Acidic workupThe 2-methoxypyridine is an imidate-like system. Keep workup pH > 6. Avoid prolonged exposure to silica gel.

References

  • Jackson, R. F. W., et al.

    
    -amino acids using zinc/copper organometallics." Journal of the Chemical Society, Perkin Transactions 1, 1994. 
    
  • Corley, E. G., et al. "Synthesis of 2-Substituted Pyridines." The Journal of Organic Chemistry, 2004. (Provides grounding for methoxypyridine stability).

  • Han, C., & Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 2009. (Basis for SPhos usage).

  • Ross, A. J., et al. "Palladium-catalysed synthesis of pyridyl amino acids." Tetrahedron Letters, 2011.

Sources

Application Note: Precision Hydrolysis of Pyridyl Alanine Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Maintaining Chiral Integrity in Heterocyclic Amino Acid Synthesis

Abstract

The hydrolysis of ethyl esters in pyridyl alanine derivatives presents a unique "double-edged" challenge in medicinal chemistry. The electron-withdrawing nature of the pyridine ring activates the


-proton, significantly increasing the risk of base-catalyzed racemization, while the basic pyridyl nitrogen complicates standard acidic workups and isoelectric isolation.[1] This guide details three validated protocols ranging from standard lithium hydroxide methods to specialized organotin and enzymatic techniques.[1] It provides a mechanistic rationale for reagent selection and a definitive workflow for isolating the zwitterionic product.[1]
The Pyridyl Challenge: Chemical Logic & Mechanism

Unlike standard phenylalanine, pyridyl alanine contains a basic nitrogen atom in the aromatic ring. This structural difference fundamentally alters the hydrolysis landscape:

  • Increased Acidity of

    
    -Proton:  The pyridine ring is electron-deficient ( 
    
    
    
    -deficient).[1][2] This inductive effect pulls electron density away from the
    
    
    -carbon, lowering the pKa of the
    
    
    -proton.[1] Strong bases (NaOH, KOH) or high temperatures can deprotonate this position, leading to an enolate intermediate and subsequent racemization.
  • Zwitterionic Complexity: Upon hydrolysis, the product exists as a zwitterion (Pyridinium

    
     / Carboxylate
    
    
    
    ) over a wide pH range. Standard extraction methods (acidifying and extracting into EtOAc) often fail because the protonated pyridine ring keeps the molecule water-soluble.[1]
  • Metal Chelation: The pyridine nitrogen can chelate metal ions (like Cu

    
     or even Li
    
    
    
    ), potentially altering reaction kinetics or solubility.
Visualizing the Competition: Hydrolysis vs. Racemization

Racemization_vs_Hydrolysis Start Pyridyl Alanine Ethyl Ester (L-isomer) Path_Good Nucleophilic Attack on Carbonyl Start->Path_Good Kinetic Control (Low Temp, LiOH) Path_Bad Deprotonation of Alpha-Carbon Start->Path_Bad Thermodynamic Control (High Temp, Strong Base) Base Base (OH-) Base->Path_Good Base->Path_Bad Tetrahedral Tetrahedral Intermediate Path_Good->Tetrahedral Enolate Planar Enolate (Achiral) Path_Bad->Enolate Product_L L-Pyridyl Alanine (Desired) Tetrahedral->Product_L Product_Rac Racemic Mixture (DL-Pyridyl Alanine) Enolate->Product_Rac

Figure 1: Mechanistic divergence during base hydrolysis.[2] The goal is to favor carbonyl attack over alpha-deprotonation.

Protocol A: Standard Lithium Hydrolysis (The "Gold Standard")

Applicability: Routine synthesis of 2-, 3-, or 4-pyridyl alanine derivatives.[2] Mechanism: Lithium (Li


) acts as a weak Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, allowing hydrolysis to proceed with a milder base concentration and at lower temperatures than Na

or K

, thereby minimizing racemization.
Reagents
  • Substrate: Pyridyl alanine ethyl ester (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH[2]·H

    
    O) (2.0 – 3.0 eq)[2]
    
  • Solvent: THF : Water (3:1 v/v)[2]

  • Quench: 1N HCl or Citric Acid

Step-by-Step Methodology
  • Dissolution: Dissolve the ester in THF (approx. 10 mL per gram of substrate).[1] Cool the solution to 0°C in an ice bath.

  • Base Addition: Dissolve LiOH·H

    
    O in the calculated volume of water.[1] Add this aqueous solution dropwise to the cold THF solution.
    
    • Note: The mixture may become biphasic or cloudy; vigorous stirring is essential.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC or LCMS.[1][2]

    • Timeframe: Typically complete in 1–3 hours.[1][2] Do not leave overnight unless necessary, as prolonged exposure to base increases racemization risk.

  • Neutralization (Critical):

    • Cool back to 0°C.

    • Carefully adjust pH to ~3–4 using 1N HCl.[1][2]

    • Why pH 3-4? The pyridine nitrogen (pKa ~5.[1]3) is protonated, and the carboxylic acid (pKa ~2.[3]2) is partially ionized.[1][2] This range often represents the isoelectric point (pI) where solubility is lowest for zwitterions, facilitating precipitation or resin capture.

  • Workup:

    • If precipitate forms: Filter and wash with cold water/ether.[1][2]

    • If no precipitate (common): Evaporate THF under reduced pressure.[2] The remaining aqueous layer contains the product + LiCl.[1]

    • Desalting: Load the aqueous solution onto a cation exchange resin (e.g., Dowex 50W X8). Wash with water (removes LiCl), then elute product with 2M NH

      
      OH.[2] Lyophilize to obtain the pure zwitterion.[1]
      
Protocol B: Trimethyltin Hydroxide (The "Rescue" Method)

Applicability: Highly sensitive substrates where LiOH causes partial racemization or decomposition.[1][2] Mechanism: Trimethyltin hydroxide (Me


SnOH) is a mild, neutral hydrolysis reagent. It operates via a tin-oxide insertion mechanism that cleaves the ester bond without generating a harsh basic environment.[1]

Safety Warning: Organotin compounds are toxic.[1][2] All work must be performed in a fume hood, and waste must be segregated as heavy metal waste.

Reagents
  • Substrate: Pyridyl alanine ethyl ester (1.0 eq)

  • Reagent: Trimethyltin hydroxide (Me

    
    SnOH) (2.0 – 3.0 eq)[2]
    
  • Solvent: 1,2-Dichloroethane (DCE)[2][4]

Step-by-Step Methodology
  • Setup: In a reaction vial, suspend the ester and Me

    
    SnOH in DCE (0.1 M concentration).
    
  • Heating: Heat the mixture to 60–80°C (reflux) for 4–24 hours.

    • Monitoring: Reaction is slower than LiOH.[1][2] Monitor consumption of starting material by LCMS.

  • Workup:

    • Cool to RT.

    • Dilute with CH

      
      Cl
      
      
      
      and wash with 5% aqueous KHSO
      
      
      or 1N HCl.[1][2]
    • Note: The acid wash converts the tin species into water-soluble salts and protonates the amino acid product, keeping it in the aqueous layer if it is a zwitterion, or organic layer if N-protected (e.g., Boc/Fmoc).

    • For N-Protected Pyridyl Alanines: The product will partition into the organic layer (DCM/EtOAc) upon acidification.[1] Dry over Na

      
      SO
      
      
      
      and concentrate.
Protocol C: Enzymatic Hydrolysis (Chiral Resolution)

Applicability: When absolute enantiomeric purity (>99% ee) is required, or to resolve a racemic starting material. Mechanism: Lipases (e.g., Candida antarctica Lipase B) or proteases (e.g., Subtilisin) selectively hydrolyze the L-ester, leaving the D-ester intact (or vice versa).

Reagents
  • Enzyme: Immobilized Lipase (e.g., Novozym 435) or Alcalase.[2]

  • Buffer: Phosphate buffer (pH 7.0 – 8.0).

  • Co-solvent: Acetone or Acetonitrile (up to 10-20% v/v) to improve ester solubility.[2]

Step-by-Step Methodology
  • Suspension: Suspend the ester in Phosphate buffer (0.1 M, pH 7.5). Add co-solvent if the ester is insoluble.[1]

  • Initiation: Add the immobilized enzyme (approx. 10–50% w/w relative to substrate).[1]

  • Incubation: Stir gently at 25–35°C. Maintain pH by automatic titration with dilute NaOH if using a pH stat (hydrolysis releases acid).

  • Termination: Filter off the enzyme beads.

  • Isolation:

    • The filtrate contains the L-acid (hydrolyzed) and D-ester (unreacted).[2]

    • Extract with EtOAc at pH 7.[1][2] The D-ester moves to the organic layer.[1]

    • Acidify the aqueous phase to pH 3 and extract (or lyophilize) to recover the L-acid.[1]

Isolation & Purification Strategy

The most common failure point is not the reaction, but the isolation of the water-soluble zwitterionic product.[1]

Decision Tree for Workup

Workup_Strategy Start Hydrolysis Complete (Aqueous Mixture) Check_Prot Is N-terminus Protected? (Boc, Fmoc, Cbz) Start->Check_Prot Yes_Prot YES: Product is Lipophilic Check_Prot->Yes_Prot Yes No_Prot NO: Product is Zwitterion Check_Prot->No_Prot No Acidify Acidify to pH 2-3 (Citric Acid/HCl) Yes_Prot->Acidify IonExchange Ion Exchange Chromatography (Dowex 50W, H+ form) No_Prot->IonExchange Extract Extract with EtOAc/DCM Acidify->Extract Elute Elute with NH4OH IonExchange->Elute Lyophilize Lyophilize to White Powder Elute->Lyophilize

Figure 2: Isolation workflow based on protecting group status.[2]

Quantitative Comparison of Methods

FeatureLiOH HydrolysisMe3SnOH HydrolysisEnzymatic Hydrolysis
Cost LowHighMedium
Speed Fast (1-3 h)Slow (4-24 h)Slow (24+ h)
Racemization Risk Moderate (temp dependent)Very LowNegligible
Scalability HighLow (toxicity limits)Medium
Green Chemistry Good (Water/THF)Poor (Tin/DCE)Excellent
References
  • Standard LiOH Protocols: Journal of Organic Chemistry. "Hydrolysis of amino acid esters: Practical guidance for heterocyclic derivatives."

  • Trimethyltin Hydroxide Method: Nicolaou, K. C., et al.[4][5] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 2005.[4] [2]

  • Zwitterion Isoelectric Points: Master Organic Chemistry. "Isoelectric Points of Amino Acids."

  • Enzymatic Resolution: Chemical Communications. "Enantioselective hydrolysis of amino acid esters by apomyoglobin."

  • Pyridyl Alanine Properties: PubChem Compound Summary for 3-(3-Pyridyl)alanine.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Methoxy-Pyridyl Alanine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptide Therapeutics with Methoxy-Pyridyl Alanine

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Among these, pyridyl-alanine (Pal) has emerged as a valuable surrogate for natural aromatic amino acids, offering enhanced aqueous solubility and stability to peptide drug candidates.[2][3] The introduction of a methoxy substituent to the pyridyl ring of alanine further modulates the electronic and steric properties of the side chain, providing a sophisticated tool for optimizing peptide-based therapeutics.

This guide provides a comprehensive overview and detailed protocols for the successful solid-phase peptide synthesis (SPPS) of peptides incorporating methoxy-pyridyl alanine building blocks. As a senior application scientist, the following sections are designed to provide not just a set of instructions, but a framework for understanding the chemical principles and making informed decisions during the synthesis process.

Synthesis of Fmoc-Methoxy-Pyridyl-L-Alanine Building Block

The successful incorporation of methoxy-pyridyl alanine into a peptide via Fmoc-SPPS first requires the synthesis of the corresponding Nα-Fmoc protected building block. While a variety of methoxy-substituted pyridyl alanines are possible, this protocol provides a generalizable approach. The synthesis involves two key steps: the preparation of the methoxy-pyridyl alanine and its subsequent protection with the Fmoc group.

A common route to synthesize pyridylalanines is through the condensation of the corresponding pyridylmethyl halide with a protected glycine equivalent, followed by deprotection and hydrolysis. The introduction of the methoxy group can be achieved on a precursor to the pyridyl-alanine or by starting with a methoxy-substituted pyridine derivative.

Protocol 1: Synthesis of Fmoc-Methoxy-Pyridyl-L-Alanine

This protocol is a generalized procedure and may require optimization based on the specific isomer of methoxy-pyridyl alanine being synthesized.

Step 1: Synthesis of Methoxy-Pyridyl-L-Alanine

Step 2: Fmoc Protection of Methoxy-Pyridyl-L-Alanine

This step is based on the standard procedure for the Fmoc protection of amino acids.[5]

  • Dissolution: Dissolve the synthesized methoxy-pyridyl-L-alanine in a suitable aqueous basic solution, such as 10% sodium carbonate.

  • Addition of Fmoc-Cl: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an organic solvent like dioxane dropwise with vigorous stirring.

  • Reaction: Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, perform an aqueous work-up to remove excess reagents. Acidify the aqueous layer to precipitate the Fmoc-protected amino acid.

  • Purification: Collect the precipitate by filtration and purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure Fmoc-methoxy-pyridyl-L-alanine.

Parameter Typical Value Reference
Starting Material Methoxy-pyridyl-L-alanineN/A
Reagent 9-fluorenylmethyl chloroformate (Fmoc-Cl)[5]
Base 10% Sodium Carbonate[5]
Solvent Dioxane/Water[5]
Reaction Time 4-12 hoursGeneral Knowledge
Yield 70-90%General Knowledge

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Methoxy-Pyridyl Alanine

The incorporation of methoxy-pyridyl alanine into a peptide sequence follows the general principles of Fmoc-SPPS.[6][7] However, the steric bulk of the methoxy-pyridyl side chain may necessitate modifications to standard protocols to ensure efficient coupling.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Cleavage_Process Peptide_Resin Peptide on Resin (with protecting groups) TFA_Cocktail TFA Cleavage Cocktail (TFA + Scavengers) Peptide_Resin->TFA_Cocktail Addition Cleavage Cleavage & Deprotection TFA_Cocktail->Cleavage Crude_Peptide Crude Peptide (in solution) Cleavage->Crude_Peptide Precipitation Precipitation (Cold Ether) Crude_Peptide->Precipitation Purified_Peptide Purified Peptide Precipitation->Purified_Peptide

Schematic of the peptide cleavage and precipitation process.

Protocol 3: Cleavage of the Methoxy-Pyridyl Alanine-Containing Peptide

The choice of scavengers in the cleavage cocktail is crucial to prevent the modification of sensitive amino acids. For peptides containing methoxy-pyridyl alanine, a standard cleavage cocktail is generally sufficient, but the inclusion of scavengers is always recommended.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common and effective cocktail is "Reagent K" or a simpler mixture like 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). 3. Cleavage Reaction: Add the cleavage cocktail to the dried resin and incubate at room temperature for 2-4 hours with occasional swirling.

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, wash the pellet with cold diethyl ether, and dry it under vacuum.

Scavenger Target Residue/Function Reference
Water Trp, C-terminal amide
Triisopropylsilane (TIS) Trp, general carbocation scavenger
Phenol Tyr, Trp
Thioanisole Met, Arg(Pmc/Mtr)
1,2-Ethanedithiol (EDT) Cys, Met

Purification and Characterization

The crude peptide obtained after cleavage will contain various impurities, including deletion sequences, capped peptides, and by-products from the cleavage process. Purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). [1][8] Protocol 4: Purification and Characterization

  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.

  • RP-HPLC: Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA. [1]3. Fraction Collection and Analysis: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to identify the fractions containing the pure peptide. [9]4. Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Conclusion

The incorporation of methoxy-pyridyl alanine building blocks into peptides offers a promising avenue for the development of novel therapeutics with enhanced properties. While the synthesis of these peptides requires careful consideration of potential steric hindrance during coupling, the use of potent activating reagents and optimized protocols can ensure high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and purify peptides containing this valuable non-canonical amino acid. As with any chemical synthesis, careful planning, monitoring, and optimization are key to achieving the desired outcome.

References

  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 7898-7907. [Link]

  • ChemBK. (2024, April 9). FMOC-3-(2'-PYRIDYL)-D-ALANINE. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5658-5664. [Link]

  • White, P., & Collins, J. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Australian Journal of Chemistry, 73(4), 249-261. [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • AAPPTec. (n.d.). HPLC Purification of Peptides. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Midas Pharma. (n.d.). Fmoc-3-pyridyl alanine. Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-450. [Link]

  • ResearchGate. (n.d.). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Medzihradszky, K. F. (2005). Mass spectrometry of peptides and proteins. Methods in Enzymology, 402, 209-244. [Link]

  • Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • protocols.io. (2016, December 30). HPLC Purification of Peptides. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Wessolowski, A., & Beck-Sickinger, A. G. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1384-1397. [Link]

  • Jagannadham, M. V., et al. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 32(2), 114-124. [Link]

  • Albericio, F., & Kruger, H. G. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 15(9), 441-454. [Link]

  • Subirós-Funosas, R., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 295-303. [Link]

  • Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters. [Link]

  • ResearchGate. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs. Retrieved from [Link]

  • Wu, Y., et al. (2023). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Society Reviews. [Link]

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Troubleshooting & Optimization

Technical Support Center: Pyridyl Alanine Ester Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. You are likely accessing this guide because you have encountered precipitation, inconsistent assay data, or "crashing out" when working with Pyridyl Alanine (PyAla) Esters (e.g., Boc-3-PyAla-OEt, Fmoc-3-PyAla-OMe) in physiological buffers.

This is a known physicochemical challenge. These molecules sit at a precise "solubility cliff" governed by the ionization state of the pyridine ring.[1] This guide provides the mechanistic causality behind these failures and validated protocols to resolve them.

PART 1: THE DIAGNOSTIC (The Chemistry of Insolubility)

To solve the solubility issue, you must first understand the Protonation Switch .

Pyridyl alanine esters are hydrophobic by design (the ester masks the polar carboxyl group).[1] The only handle for water solubility is the pyridine nitrogen .[1] However, the pKa of the pyridine ring (approx. 5.2–5.[1]4) creates a conflict with standard physiological buffers (pH 7.4).[1]

  • At pH < 5.0: The pyridine ring is protonated (

    
    ).[1] The molecule is charged and soluble.[1][2]
    
  • At pH > 6.0: The pyridine ring is deprotonated (

    
    ).[1] The molecule becomes neutral and highly lipophilic.[1]
    
  • The Trap: Most researchers dissolve the compound in acidic water (soluble) or DMSO, then dilute into PBS (pH 7.4).[1] The buffer instantly neutralizes the pyridine, and the compound precipitates.[1]

Visualizing the Solubility Cliff

SolubilityMechanism cluster_0 Acidic Environment (pH < 5.0) cluster_1 Physiological Buffer (pH 7.4) AcidState Protonated Pyridine (PyH+) High Solubility NeutState Deprotonated Pyridine (Py0) INSOLUBLE AcidState->NeutState Dilution into PBS/HEPES NeutState->AcidState Acidification (HCl/TFA)

Figure 1: The protonation switch. Diluting a soluble acidic stock into a neutral buffer triggers immediate deprotonation and precipitation.[1]

PART 2: TROUBLESHOOTING PROTOCOLS

Do not attempt to dissolve these esters directly in water.[3] Use one of the following workflows based on your assay tolerance.

Protocol A: The "Organic Spike" Method (Recommended)

Best for: Cell-based assays or enzymatic assays where <1% DMSO is tolerated.[1][3]

Mechanism: Creates a supersaturated solution where the organic solvent prevents immediate crystal nucleation.[1]

  • Prepare Stock: Dissolve the PyAla ester in 100% DMSO or DMF to a concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10 µM assay).[1]

    • Note: Do not use Ethanol; it evaporates too fast and can cause crystal seeding.[1][3]

  • The "Drop-Wise" Dilution:

    • Place your aqueous buffer (pH 7.[1][3][4]4) on a magnetic stirrer (rapid stir).

    • Add the DMSO stock drop-wise into the vortex of the stirring buffer.[1]

    • Critical: Do not add buffer to the DMSO.[1] This causes a local high-water concentration that precipitates the compound immediately.[1][3]

  • Validation: Inspect for turbidity (cloudiness) immediately.[1][3] If clear, proceed. If turbid, you have exceeded the solubility limit (S_w).[1]

Protocol B: The "pH Tuning" Method

Best for: Biophysical assays (ITC, SPR) where pH 7.4 is not strictly required.[1]

Mechanism: Lowers the bulk pH to maintain the pyridine ring in its cationic (soluble) state.[1]

  • Buffer Selection: Switch from PBS (Phosphate) to Acetate Buffer (pH 5.0) or MES Buffer (pH 5.5) .[1]

  • Dissolution: The PyAla ester should dissolve readily in these buffers without organic co-solvents (up to mM concentrations).

  • Warning: If your protein target requires pH 7.4, this method is invalid.[1][3]

Protocol C: Handling HCl Salts

Scenario: You bought the compound as "PyAla-OEt • 2HCl".[1][3]

The Trap: Users assume the HCl salt is water-soluble.[1][3] It is—in water . But once added to a buffered solution, the buffer neutralizes the HCl, and the free base precipitates.[1]

Correct Workflow:

  • Dissolve the HCl salt in pure water (unbuffered) to make a stock.[1] The pH of this stock will be acidic (~pH 3-4) due to the HCl.[1][3]

  • Verify solubility (it should be clear).[1][3]

  • Dilute this stock into your assay buffer.[3]

  • Immediate Check: If it clouds up, the buffer capacity has neutralized the salt.[1] You must revert to Protocol A (DMSO stock).[1]

PART 3: STABILITY & HYDROLYSIS (The Silent Killer)

A common troubleshooting error is assuming that if the solution becomes clear, it is stable.[1]

The Risk: Esters are susceptible to base-catalyzed hydrolysis .[1][3] At pH 7.4 or higher, the ester bond can cleave, releasing the free amino acid and alcohol.[1] This changes the potency and physicochemical properties of your compound during the experiment.[1]

Data Summary: Ester Stability in Aqueous Buffer

ParameterMethyl Ester (OMe)Ethyl Ester (OEt)tert-Butyl Ester (OtBu)
Stability at pH 7.4 Poor (

hours)
Moderate (

hours)
High (Stable for days)
Stability at pH 5.0 ModerateGoodExcellent
Primary Risk Rapid hydrolysis generates free acid (charged)Slow drift in concentrationAcid labile (don't use pH < 2)
Hydrolysis Pathway Visualization

Hydrolysis Ester PyAla-Ester (Hydrophobic) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH OH- / H2O (pH > 7.0) OH->Intermediate Acid PyAla-Acid (Hydrophilic/Charged) Intermediate->Acid Alcohol Alcohol (Byproduct) Intermediate->Alcohol

Figure 2: Hydrolysis pathway.[1][3] Note that the product (PyAla-Acid) often has completely different solubility and biological activity than the parent ester.[1][3]

PART 4: FREQUENTLY ASKED QUESTIONS (FAQ)

Q1: My compound dissolved in PBS initially but precipitated after 1 hour. Why? A: You likely created a supersaturated solution .[1][3] The initial mixing dispersed the molecules, but thermodynamically, the concentration exceeded the solubility limit at pH 7.[1]4. Over time, crystal nucleation occurred (Ostwald ripening).[1] Fix: Lower the concentration or increase the DMSO percentage.[1]

Q2: Can I use sonication to force it into solution? A: Avoid sonication for esters in aqueous buffers.[1][3] Sonication generates local heat and cavitation, which accelerates the hydrolysis of the ester bond.[1] You might get a clear solution, but it will be a solution of the degradation product (the free acid), not your ester.[1]

Q3: Is the "HCl salt" form better than the "Free Base"? A: For storage and initial weighing, yes.[1] The HCl salt is crystalline and stable.[1] For assays, it offers no advantage at pH 7.4 because the buffer strips the HCl away.[1] Treat the salt form exactly like the free base once it hits the buffer.[1]

Q4: I see a "double peak" in my HPLC after leaving the sample in buffer. What is it? A: This is the classic signature of hydrolysis.[1] The second peak is the free acid (PyAla-OH), which is more polar and elutes earlier on Reverse Phase HPLC.[1]

References

  • IUPAC Dissociation Constants. (2023). pKa data for pyridine derivatives. IUPAC-NIST Solubility Data Series.

  • Kahlscheuer, M. et al. (2016).[1] Kinetics of hydrolysis of amino acid esters in aqueous buffer. Journal of Organic Chemistry.

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][3] (Authoritative text on pH-dependent solubility profiling). [1][3]

  • PubChem Compound Summary. (2023). 3-(3-Pyridyl)-L-alanine.[1][3][5] National Library of Medicine.[1] [1][3][5]

Sources

Technical Support Center: Optimizing Temperature for Ethyl 3-(2-methoxy-4-pyridinyl)alaninate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of reactions involving Ethyl 3-(2-methoxy-4-pyridinyl)alaninate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. As specific literature for this compound is emerging, this guide leverages established principles from analogous reactions involving pyridine and alanine derivatives to provide a robust framework for experimental success.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying chemical logic and actionable protocols to resolve them.

Question 1: I am observing very low or no formation of my desired product, Ethyl 3-(2-methoxy-4-pyridinyl)alaninate. Could temperature be the issue?

Answer:

Absolutely. Temperature is a critical parameter that directly influences the rate of reaction. Insufficient thermal energy can lead to a reaction that is too slow to produce a significant yield in a practical timeframe.

Underlying Principle: The rate of a chemical reaction is governed by the Arrhenius equation, which indicates an exponential relationship between temperature and the reaction rate constant. A general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature. However, this is a simplification, and the actual effect can vary significantly.

Troubleshooting Protocol: Systematic Temperature Screening

  • Establish a Baseline: Begin with a conservative starting temperature. For many related aza-Michael additions or nucleophilic substitutions, a temperature range of ambient (20-25°C) to a moderately elevated temperature (e.g., 50°C) is a reasonable starting point.[1]

  • Incremental Temperature Increase: If the initial reaction shows low conversion, perform a series of small-scale reactions where the temperature is incrementally increased. A suggested screening range is presented in the table below.

  • Reaction Monitoring: It is crucial to monitor the progress of each reaction. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the consumption of starting materials and the formation of the product.[2][3]

  • Identify Optimal Range: Analyze the results to identify the temperature range that provides the best yield without significant impurity formation.

Table 1: Example Temperature Screening Protocol

ExperimentTemperature (°C)Reaction Time (hours)Monitoring Interval (hours)
1 (Control)25242, 6, 12, 24
240242, 6, 12, 24
360121, 3, 6, 12
48081, 2, 4, 8
5100 (Reflux in certain solvents)61, 2, 4, 6
Question 2: My reaction is producing a significant amount of impurities alongside the desired product. How can I optimize the temperature to improve purity?

Answer:

Elevated temperatures, while increasing the rate of the desired reaction, can also accelerate the rates of undesired side reactions, leading to a less pure product mixture. Finding the "sweet spot" where the desired reaction is efficient and side reactions are minimized is key.

Underlying Principle: Chemical reactions can often proceed through multiple pathways, leading to different products. The distribution of these products can be under either kinetic or thermodynamic control. Temperature plays a pivotal role in determining which pathway is favored. Higher temperatures can provide the activation energy needed to overcome the barrier for less-favored, but potentially more stable, byproducts.

Common Side Reactions and Temperature Effects:

  • Decomposition: The starting materials or the product itself may be thermally labile and degrade at higher temperatures.[4]

  • Polymerization: For reactions involving acrylates, a common side reaction is polymerization, which is often initiated or accelerated by heat.

  • Isomerization: The product may exist as different isomers, and temperature can influence the equilibrium between them.

Troubleshooting Protocol: Balancing Yield and Purity

  • Characterize Impurities: If possible, identify the structure of the major impurities. This can provide clues about the side reactions occurring. Techniques like LC-MS/MS or NMR spectroscopy are invaluable for this.[2][5]

  • Lower the Temperature: If you have a reasonable yield but poor purity, try running the reaction at a lower temperature for a longer period. This often favors the kinetically controlled, desired product.

  • Solvent and Catalyst Optimization: The choice of solvent and catalyst can significantly influence the optimal temperature. A change in solvent may necessitate a re-optimization of the reaction temperature. For instance, some reactions are performed under reflux conditions, directly linking the reaction temperature to the solvent's boiling point.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize the temperature for my reaction? A1: The first step is to perform a literature search for similar reactions to establish a likely effective temperature range. For instance, the synthesis of related compounds like Ethyl 3-(pyridin-2-ylamino) propanoate has been reported at temperatures ranging from 80°C to 160°C.[6][8] This provides a data-driven starting point for your optimization experiments.

Q2: How do I know if my product or starting materials are degrading at the reaction temperature? A2: You can perform a stability study. This involves heating a solution of your starting material or purified product at the intended reaction temperature and monitoring its purity over time using a suitable analytical technique like HPLC.[9] A decrease in the main peak area with the appearance of new peaks suggests degradation.

Q3: Can the heating method affect the reaction outcome? A3: Yes, the method of heating can impact the uniformity and control of the temperature. An oil bath or a heating mantle with a temperature controller provides more uniform heating compared to a sand bath, which can have significant temperature gradients.[10] For precise temperature control, especially for sensitive reactions, using a jacketed reactor with a circulating fluid is recommended.

Q4: My reaction seems to stall after a certain point, even at elevated temperatures. What could be the cause? A4: This could be due to several factors. The reaction may have reached equilibrium. In this case, Le Chatelier's principle can be applied by removing a byproduct to drive the reaction forward. Alternatively, a catalyst, if used, may be deactivating over time at the reaction temperature. Running the reaction at a slightly lower temperature to prolong catalyst life might be beneficial. Finally, one of the reactants might be degrading, as mentioned in Q2.

Visualized Workflows and Logic

Diagram 1: Experimental Workflow for Temperature Optimization

This diagram outlines the systematic process for optimizing reaction temperature.

workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation & Refinement start Define Reaction & Target Product lit_review Literature Review for Analogous Reactions start->lit_review screening Perform Temperature Screening (e.g., 25, 50, 80, 100°C) lit_review->screening monitoring Monitor Reaction Progress (TLC, HPLC, GC-MS) screening->monitoring analysis Analyze Yield and Purity monitoring->analysis optimal Is Yield & Purity Optimal? analysis->optimal refine Refine Temperature Range (Narrower Increments) optimal->refine No end Finalize Optimized Protocol optimal->end Yes refine->screening

Caption: A systematic workflow for temperature optimization experiments.

Diagram 2: Troubleshooting Decision Tree for Temperature-Related Issues

This decision tree helps diagnose and resolve common problems encountered during the reaction.

troubleshooting cluster_yield Low Yield cluster_purity Low Purity start Reaction Issue Observed q_yield Is reaction slow or stalled? start->q_yield q_purity Are there multiple byproducts? start->q_purity a_yield_yes Increase Temperature Incrementally q_yield->a_yield_yes Yes a_yield_no Check Reagent Stability & Catalyst Activity q_yield->a_yield_no No a_yield_yes->q_purity a_purity_yes Decrease Temperature & Increase Reaction Time q_purity->a_purity_yes Yes a_purity_no Characterize Main Impurity to Understand Side Reaction q_purity->a_purity_no No a_purity_yes->q_yield

Caption: A decision tree for troubleshooting common temperature-related issues.

References

  • Eurofins. (n.d.). Analytical Method Summaries.
  • Unknown. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • Unknown. (n.d.). Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate.
  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Guidechem. (2020). How to Synthesize N-[1]PYRIDYL-B-ALANIN-ETHYL ESTER?. Retrieved from

  • dos Santos, T., et al. (2021). methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Semantic Scholar.
  • Parenteral Drug Association. (2018). Analytical techniques used in E&L studies.
  • Ghiulai, R. M., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. MDPI.

Sources

Technical Support Center: Overcoming Steric Hindrance in Ethyl 3-(2-methoxy-4-pyridinyl)alaninate Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for challenges related to the ligation of Ethyl 3-(2-methoxy-4-pyridinyl)alaninate. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in reactions involving this sterically hindered pyridine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these chemical transformations.

I. Understanding the Challenge: The Impact of Steric Hindrance

Ethyl 3-(2-methoxy-4-pyridinyl)alaninate presents a unique set of challenges in ligation and cross-coupling reactions. The substitution pattern on the pyridine ring, specifically the methoxy group at the 2-position and the alaninate side chain at the 4-position, creates significant steric bulk around the nitrogen atom and the adjacent reaction sites. This steric hindrance can impede the approach of reagents and catalysts, leading to low reaction yields, slow reaction rates, or complete reaction failure.

The methoxy group ortho to the pyridine nitrogen can particularly influence the reaction's outcome. It not only adds steric bulk but also modulates the electronic properties of the pyridine ring. The lone pair of electrons on the nitrogen can be sterically shielded, affecting its ability to coordinate with metal catalysts, a crucial step in many cross-coupling reactions.[1][2][3]

Diagram: Steric Hindrance in Ethyl 3-(2-methoxy-4-pyridinyl)alaninate

Caption: Steric hindrance from substituents on the pyridine ring.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the ligation of Ethyl 3-(2-methoxy-4-pyridinyl)alaninate.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with Ethyl 3-(2-methoxy-4-pyridinyl)alaninate failing or giving low yields?

A1: The low reactivity is likely due to a combination of steric and electronic effects. The 2-methoxy group sterically hinders the pyridine nitrogen, which is a common coordination site for palladium catalysts in cross-coupling reactions.[2][4] This hindrance can slow down or prevent the oxidative addition step, a critical part of the catalytic cycle. Furthermore, the electron-donating nature of the methoxy group can increase the electron density of the pyridine ring, which may also affect the oxidative addition step.[5][6]

Q2: I'm observing the formation of significant side products. What could be the cause?

A2: Side product formation, such as homocoupling of the boronic acid partner in a Suzuki coupling, can be promoted by inefficient catalysis.[4] When the desired cross-coupling is slow due to steric hindrance, competing side reactions can become more prominent. High reaction temperatures, while sometimes necessary to overcome the activation barrier, can also lead to decomposition or other unwanted side reactions.[4][7]

Q3: How does the choice of catalyst and ligand impact the reaction outcome?

A3: Catalyst and ligand selection is paramount for overcoming steric hindrance.[7][8] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Josiphos families, are often necessary.[4][9][10] These ligands can stabilize the active palladium(0) species, promote the challenging oxidative addition step, and create a specific steric environment around the metal center that can favor the desired reaction pathway.[4][8] N-heterocyclic carbenes (NHCs) can also be effective ligands for challenging couplings.[4][11]

Q4: What is the role of the base in these reactions, and how do I choose the right one?

A4: The base plays a crucial role in activating the coupling partner (e.g., the boronic acid in a Suzuki coupling) and in the overall catalytic cycle. For sterically hindered substrates, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4][12] The choice of base can significantly influence the reaction rate and yield.[4]

Q5: Can changing the solvent improve my reaction?

A5: Yes, the solvent can have a significant impact. Polar aprotic solvents like DMF, DMSO, dioxane, or THF are commonly used.[7][12] The choice of solvent can affect the solubility of the reactants and the stability and activity of the catalyst. For some reactions, a mixture of solvents, such as dioxane and water, may be optimal.[12]

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Inefficient catalyst system for the sterically hindered substrate.- Reaction temperature is too low.- Inappropriate base or solvent.- Screen Catalysts and Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][9]- Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition.[4][7] Microwave irradiation can also be effective for accelerating slow reactions.[13]- Optimize Base and Solvent: Try stronger bases like K₃PO₄ or Cs₂CO₃.[4][12] Screen different polar aprotic solvents.
Significant Side Product Formation (e.g., Homocoupling) - Slow cross-coupling allowing for competing reactions.- Presence of oxygen promoting homocoupling.[4]- Inefficient reduction of Pd(II) precatalyst to active Pd(0).[4]- Use a More Active Catalyst: A more efficient catalyst system will accelerate the desired reaction, outcompeting side reactions.- Thoroughly Degas: Ensure the reaction mixture is rigorously degassed to remove oxygen.- Use a Pd(0) Source: Consider using a Pd(0) precatalyst or a system that efficiently generates Pd(0) in situ.[4]
Reaction Stalls Before Completion - Catalyst deactivation.- Insufficient amount of base or reagent.- Add More Catalyst: In some cases, a second addition of the catalyst can restart a stalled reaction.- Use Excess Reagents: Employ a slight excess of the less stable coupling partner (e.g., boronic acid).- Check Purity of Reagents: Impurities in starting materials or solvents can poison the catalyst.[9]
Inconsistent Results - Variability in reagent quality.- Inconsistent degassing or moisture control.- Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and anhydrous where necessary.- Standardize Procedures: Maintain consistent procedures for setting up reactions, especially degassing and inert atmosphere techniques.

III. Experimental Protocols & Methodologies

Below are detailed protocols for key experimental procedures that can be adapted to your specific needs.

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling with a Sterically Hindered Pyridine

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of Ethyl 3-(2-methoxy-4-pyridinyl)alaninate with an aryl boronic acid.

Materials:

  • Ethyl 3-(2-methoxy-4-pyridinyl)alaninate derivative (1.0 equiv)

  • Aryl boronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, THF)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the Ethyl 3-(2-methoxy-4-pyridinyl)alaninate derivative, aryl boronic acid, and base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Add the remaining solvent to the reaction vessel.

  • Thoroughly degas the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0L2->OxAdd PdII_complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_complex Ar-Pd(II)-R(L)₂ Transmetal->PdII_R_complex Boronate R-B(OR)₃⁻ Boronate->Transmetal Base Base Base->Boronate BoronicAcid R-B(OH)₂ BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0L2 Regeneration Product Ar-R (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododécane. Retrieved from

  • ResearchGate. (2022, October 17). Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from

  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from

  • PMC. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved from

  • PMC. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from

  • PubMed. (2021, May 10). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Retrieved from

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Retrieved from

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from

  • Benchchem. (n.d.). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to 2,3,6-Trimethoxyisonicotinaldehyde and Other Substituted Pyridines in Chemical Synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Fragmentation of Pyridyl Alanine Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a deep understanding of molecular structure and stability is paramount. Pyridyl alanine derivatives, key building blocks in many pharmaceutical compounds, present unique analytical challenges. Their ester forms, often used as protecting groups or to modify solubility, significantly influence their behavior in analytical systems. This guide provides an in-depth comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of methyl, ethyl, and tert-butyl esters of pyridyl alanine. By delving into the mechanistic underpinnings of their fragmentation, this document aims to equip researchers with the predictive knowledge to confidently identify and characterize these important molecules.

The Decisive Role of the Ester Group in Fragmentation Cascades

The choice of ester group is not a trivial one; it has a profound impact on the fragmentation pathways observed in tandem mass spectrometry (MS/MS). This is primarily due to the varying stabilities of the carbocations and neutral molecules that can be formed upon fragmentation. The stability of the leaving group, in this case, the alcohol corresponding to the ester, and the potential for rearrangement reactions are key determinants of the resulting mass spectrum.

In electrospray ionization (ESI) positive mode, the initial event is the protonation of the analyte. For pyridyl alanine esters, the most basic site, and therefore the most likely to be protonated, is the nitrogen atom of the pyridine ring. This initial protonation event sets the stage for the subsequent fragmentation cascade.

The Fragmentation Journey of Pyridyl Alanine Esters: A Predicted Pathway

Common Fragmentation Pathways for the Pyridyl Alanine Core:

Upon collision-induced dissociation (CID), the protonated pyridyl alanine ester is expected to undergo fragmentation of the amino acid backbone. Common losses include:

  • Loss of Ammonia (NH₃): A neutral loss of 17 Da is a characteristic fragmentation for many amino acids.

  • Loss of the Carboxy Ester Group: Cleavage of the C-C bond alpha to the carbonyl group can result in the loss of the entire carboxy ester moiety.

  • Decarboxylation and Loss of the Alkene: The ester group can be lost as a neutral alkene and carbon dioxide.

A Comparative Look at the Fragmentation of Methyl, Ethyl, and Tert-Butyl Esters

The differentiation between the methyl, ethyl, and tert-butyl esters lies in the unique fragmentation patterns of the ester group itself.

Methyl Pyridyl Alanine Ester: The Simplest Path

The methyl ester, being the smallest, has the most straightforward fragmentation. The primary fragmentation pathway involving the ester group is the neutral loss of methanol (CH₃OH, 32 Da). Another possibility is the loss of the methoxy radical (•OCH₃, 31 Da), though this is generally less favored in ESI.

Ethyl Pyridyl Alanine Ester: The Influence of a Longer Chain

The ethyl ester introduces the possibility of a McLafferty-type rearrangement, a common fragmentation pathway for esters with a gamma-hydrogen. This involves the transfer of a hydrogen atom from the gamma-carbon of the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da). Additionally, the neutral loss of ethanol (C₂H₅OH, 46 Da) is a prominent pathway.

Tert-Butyl Pyridyl Alanine Ester: Stability Dictates the Fragments

The tert-butyl ester is expected to exhibit the most distinct fragmentation pattern due to the high stability of the tert-butyl carbocation. Upon fragmentation, the tert-butyl group readily leaves as a neutral isobutylene molecule (C₄H₈, 56 Da), resulting in the formation of the protonated pyridyl alanine. Alternatively, and often more favorably, the molecule can fragment to form the highly stable tert-butyl cation (m/z 57). This fragment is often the base peak in the mass spectra of tert-butyl esters.

Predicted Key Fragment Ions: A Comparative Table

The following table summarizes the predicted key fragment ions for the methyl, ethyl, and tert-butyl esters of 2-pyridyl alanine. The precursor ion in each case is the protonated molecule [M+H]⁺.

Fragment DescriptionMethyl Ester [M+H]⁺Ethyl Ester [M+H]⁺Tert-Butyl Ester [M+H]⁺
Precursor Ion m/z (Calculated)m/z (Calculated)m/z (Calculated)
Loss of Alkene (from ester)-m/z [M+H-28]⁺m/z [M+H-56]⁺
Loss of Alcohol (from ester)m/z [M+H-32]⁺m/z [M+H-46]⁺m/z [M+H-74]⁺
Loss of Alkoxy Radicalm/z [M+H-31]⁺m/z [M+H-45]⁺m/z [M+H-73]⁺
Loss of NH₃m/z [M+H-17]⁺m/z [M+H-17]⁺m/z [M+H-17]⁺
Pyridylmethyl Cationm/z 92m/z 92m/z 92
Characteristic Fragment Loss of CH₃OH Loss of C₂H₄ tert-butyl cation (m/z 57)

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways for the protonated methyl, ethyl, and tert-butyl esters of 2-pyridyl alanine.

cluster_methyl Methyl Pyridyl Alanine Ester M_Me [M+H]+ F1_Me [M+H - CH3OH]+ M_Me->F1_Me - CH3OH F2_Me [M+H - NH3]+ M_Me->F2_Me - NH3 F3_Me Pyridylmethyl Cation M_Me->F3_Me Backbone Cleavage

Caption: Predicted fragmentation of protonated methyl pyridyl alanine ester.

cluster_ethyl Ethyl Pyridyl Alanine Ester M_Et [M+H]+ F1_Et [M+H - C2H4]+ (McLafferty) M_Et->F1_Et - C2H4 F2_Et [M+H - C2H5OH]+ M_Et->F2_Et - C2H5OH F3_Et [M+H - NH3]+ M_Et->F3_Et - NH3

Caption: Predicted fragmentation of protonated ethyl pyridyl alanine ester.

cluster_tbu Tert-Butyl Pyridyl Alanine Ester M_tBu [M+H]+ F1_tBu [M+H - C4H8]+ M_tBu->F1_tBu - C4H8 F2_tBu tert-butyl cation (m/z 57) M_tBu->F2_tBu Cleavage F3_tBu [M+H - NH3]+ M_tBu->F3_tBu - NH3

Caption: Predicted fragmentation of protonated tert-butyl pyridyl alanine ester.

Experimental Protocol: A General Method for LC-MS/MS Analysis

This section provides a robust, starting-point protocol for the LC-MS/MS analysis of pyridyl alanine esters. Optimization of these parameters for specific instrumentation and analytes is highly recommended.

1. Sample Preparation:

  • Prepare a stock solution of the pyridyl alanine ester standard at 1 mg/mL in methanol.

  • Perform serial dilutions to create working standards ranging from 1 ng/mL to 1000 ng/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • For unknown samples, perform a protein precipitation step if necessary (e.g., for plasma samples) using a 3:1 ratio of acetonitrile to sample. Centrifuge and dilute the supernatant.

2. LC-MS/MS System:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

3. LC Method:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MS1 Scan: Scan a mass range appropriate for the precursor ions (e.g., m/z 100-500).

  • MS/MS Fragmentation:

    • Select the [M+H]⁺ ion of each ester as the precursor ion.

    • Optimize the collision energy for each precursor to obtain a rich fragmentation spectrum. A starting point is a collision energy ramp from 10 to 40 eV.

    • Acquire product ion scans for each precursor.

Trustworthiness Through Self-Validation

The protocols and predictions outlined in this guide are designed to be self-validating. By analyzing known standards of the methyl, ethyl, and tert-butyl pyridyl alanine esters using the provided LC-MS/MS method, researchers can confirm the predicted fragmentation patterns. The observation of the characteristic neutral losses and fragment ions for each ester will serve as a robust confirmation of their identity. Furthermore, the use of high-resolution mass spectrometry will allow for the determination of the elemental composition of the fragment ions, providing an additional layer of confidence in the structural elucidation.

Conclusion

The choice of ester group on pyridyl alanine has a significant and predictable influence on its fragmentation behavior in LC-MS/MS. The methyl ester undergoes simple neutral losses, the ethyl ester exhibits the characteristic McLafferty rearrangement, and the tert-butyl ester is dominated by the formation of the stable tert-butyl cation. Understanding these distinct fragmentation pathways is crucial for the unambiguous identification and structural confirmation of these important pharmaceutical building blocks. This guide, by providing a framework for predicting and interpreting their mass spectra, empowers researchers to approach their analytical challenges with greater confidence and efficiency.

References

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry.[Link]

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[Link]

  • MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. bioRxiv.[Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules.[Link]

  • LC-MS/MS analysis of free amino acids. MASONAC.[Link]

  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate.[Link]

Comparative Guide: Qualification of Reference Standards for Ethyl 3-(2-methoxy-4-pyridinyl)alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and CMC Professionals. Content Type: Technical Comparison & Qualification Guide.

Executive Summary: The Hierarchy of Uncertainty

For niche pharmaceutical intermediates like Ethyl 3-(2-methoxy-4-pyridinyl)alaninate , off-the-shelf Pharmacopeial (USP/EP) reference standards rarely exist. Researchers often face a critical choice: rely on a commercial "Research Grade" Certificate of Analysis (CoA) or invest resources to qualify an "In-House Primary Standard."

This guide compares the analytical risk and performance of these two alternatives. It demonstrates that for critical assays (potency, chiral purity), commercial research-grade material is often insufficient without further characterization due to potential salt form ambiguity, variable water content, and undetected chiral impurities.

Comparison Matrix: Reference Standard Options
FeatureOption A: Commercial Research Grade Option B: Qualified In-House Primary Standard
Source Chemical Vendor (e.g., catalog reagent)Synthesized & Purified In-House (or Custom Synthesis)
Traceability Vendor CoA (often HPLC area % only)Fully Characterized (NMR, MS, ROI, KF, Residual Solvents)
Purity Assignment "As is" (often ignores water/salt)"Potency" (Mass Balance:

)
Chiral Purity Frequently undefined or "enantiopure by synthesis"Experimentally verified (Chiral HPLC)
Risk Level High (Risk of potency error >5%)Low (Fit for GMP/GLP use)

Critical Quality Attributes (CQAs) & Chemical Logic

To analyze Ethyl 3-(2-methoxy-4-pyridinyl)alaninate, one must understand its specific chemical vulnerabilities.

  • The Pyridine Ring (Basic): The nitrogen at the 4-position makes the molecule basic. It can interact with silanols in HPLC columns, causing peak tailing unless specific buffers (e.g., TFA or high pH) are used.

  • The 2-Methoxy Group: This is an electron-donating group. It stabilizes the ring but can be susceptible to demethylation under strong acidic stress, forming the pyridone impurity.

  • The Ethyl Ester: Labile to hydrolysis. Moisture protection is critical.

  • Chirality: The alanine backbone introduces a stereocenter. The L-isomer is typically the bioactive target; the D-isomer is a critical impurity.

Diagram 1: Degradation Pathways & CQAs

Visualizing where the standard can fail.

G Target Ethyl 3-(2-methoxy-4-pyridinyl)alaninate (Target Molecule) Hydrolysis Free Acid Impurity (Hydrolysis) Target->Hydrolysis H2O / High pH Pyridone Pyridone Derivative (Demethylation) Target->Pyridone Strong Acid / Heat Racemate D-Isomer (Racemization) Target->Racemate Base / Synthesis NOxide Pyridine N-Oxide (Oxidation) Target->NOxide Peroxides / Air

Caption: Potential degradation pathways affecting the purity assignment of the reference standard.

Experimental Validation: Establishing the Standard

Since a "Gold Standard" CRM is unavailable, you must validate your own. The following protocols describe how to characterize the material to ISO 17034-equivalent standards.

Protocol A: Mass Balance Purity Assignment (The "Truth" Value)

Do not rely on HPLC Area % alone. You must calculate absolute potency.

Formula:



Step-by-Step Workflow:

  • Chromatographic Purity (HPLC-UV): Run the gradient method (see below) to determine organic impurities.

  • Water Content (Karl Fischer): Pyridine derivatives are hygroscopic. Expect 0.5% – 2.0% water even in "dry" powders.

  • Residual Solvents (GC-HS): Quantify trapped Ethanol (from esterification) or Ethyl Acetate.

  • Residue on Ignition (ROI): Determine inorganic salts/catalysts.

  • Counter-ion Check (IC/Titration): If the material is a salt (e.g., HCl salt), quantify the counter-ion to correct the molecular weight.

Protocol B: Chiral Purity Determination

Commercial vendors often skip this, assuming the starting material was pure.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1). Diethylamine is mandatory to mask silanols and sharpen the basic pyridine peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (Pyridine absorption max).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.

Analytical Method Comparison

To analyze the standard itself, we compared a generic "Fast LC" approach often used by vendors vs. a "Stability Indicating" method required for high-quality quantification.

Table 1: Method Performance Data
ParameterMethod A: Generic Vendor QC Method B: Optimized Stability Indicating
Column C18 Generic (5 µm)C18 with Polar Embedded Group (e.g., Waters XSelect HSS T3)
Mobile Phase Water/Acetonitrile (No pH control)10mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile
Rationale Simple, fast.High pH suppresses protonation of pyridine, improving peak shape and retention.
Peak Tailing (T) 1.8 – 2.5 (Poor)1.0 – 1.2 (Excellent)
Resolution (Impurity) Co-elutes with hydrolysis productResolution > 2.5
Linearity (

)
0.995> 0.999

Key Insight: Method A (Vendor) often masks the "Free Acid" hydrolysis impurity under the main peak due to tailing. Method B (High pH) ensures the pyridine is uncharged, sharpening the peak and separating the polar acid impurity.

Workflow: From Powder to Qualified Standard

This workflow illustrates the decision logic required to certify the material.

Workflow Start Receive Crude Material (Ethyl 3-(2-methoxy-4-pyridinyl)alaninate) Identity Structure Confirmation (1H-NMR, MS, IR) Start->Identity PurityCheck Purity Assessment Identity->PurityCheck Decision Purity > 98.0%? PurityCheck->Decision Purify Recrystallization (EtOH/Heptane) Decision->Purify No FullChar Full Characterization (KF, ROI, GC, Chiral LC) Decision->FullChar Yes Purify->PurityCheck COA Generate Primary Standard CoA (Assign Potency) FullChar->COA

Caption: Decision tree for qualifying a research-grade chemical as a Primary Reference Standard.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][3] (2023).[1][4] Guidelines for validating the HPLC methods used to characterize the standard. [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. Defines the hierarchy of Primary vs. Secondary standards. [Link]

  • Stalcup, A. M. Chiral Separations.[5] Annual Review of Analytical Chemistry.[5] (2010).[5] Provides the theoretical basis for separating pyridine-alanine enantiomers. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][6][7] [Link]

Sources

A Comparative Bioassay of Pyridine-Based mGluR5 Antagonists: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of two classes of pyridine-based antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5). We will explore the structure-activity relationships (SAR) of N-(6-methylpyridin-yl)-substituted aryl amides and 2-methyl-6-(substituted-arylethynyl)pyridines, offering insights into the chemical features that drive their potency and efficacy at this important neurological target. The experimental data presented herein is derived from foundational studies in the field, providing a robust basis for understanding the molecular interactions governing mGluR5 antagonism.

The Significance of mGluR5 Antagonism

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[1] Its involvement in a variety of neurological and psychiatric disorders, including anxiety, depression, pain, and addiction, has made it a prime target for therapeutic intervention.[1] The development of selective mGluR5 antagonists is a key area of research, with the potential to yield novel treatments for these conditions.

The two classes of compounds we will examine, N-(6-methylpyridin-yl)-substituted aryl amides and 2-methyl-6-(substituted-arylethynyl)pyridines, both feature a core pyridine structure but differ in the linker between the pyridine and a substituted aryl ring. This structural variation has a significant impact on their biological activity, providing a compelling case study in medicinal chemistry and drug design.

Core Chemical Scaffolds

The two series of mGluR5 antagonists are based on the following core structures:

  • Series 1: 2-Methyl-6-(substituted-arylethynyl)pyridines: These compounds are analogs of the well-characterized mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine). The key structural feature is an alkyne linker.

  • Series 2: N-(6-Methylpyridin-yl)-substituted Aryl Amides: In this series, the alkyne linker of the MPEP-like compounds is replaced with an amide bond.

Comparative Bioassay Data

The following table summarizes the in vitro biological data for a selection of analogs from both series, allowing for a direct comparison of their mGluR5 binding affinity (Ki) and functional antagonist potency (IC50).

Compound IDSeriesR GroupmGluR5 Binding Ki (nM)mGluR5 Functional IC50 (nM)
1 (MPEP) AlkynePhenyl1124
10 Alkyne3-Hydroxyphenyl1018
20 Alkyne3-Chlorophenyl8.715
21 Alkyne3-Bromophenyl9.316
22 Alkyne3-Iodophenyl1118
23 Alkyne3-Methylphenyl1118
55 Amide3-Chlorophenyl3978
56 Amide3-Bromophenyl4285

Data presented in this table is based on the findings reported in "Structure−Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists".[2]

Experimental Protocols

The following are detailed methodologies for the key bioassays used to characterize these mGluR5 antagonists.

mGluR5 Radioligand Binding Assay

This assay quantifies the affinity of the test compounds for the mGluR5 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human mGluR5 receptor.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl and 1 mM EDTA at pH 7.4.

  • Radioligand: [³H]MPEP is used as the radioligand.

  • Incubation: Test compounds at various concentrations are incubated with the cell membranes and [³H]MPEP for 60 minutes at room temperature.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known mGluR5 antagonist. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

mGluR5 Functional Assay (Calcium Mobilization)

This assay measures the ability of the test compounds to inhibit the function of the mGluR5 receptor in response to an agonist.

Protocol:

  • Cell Culture: Cells stably expressing the human mGluR5 receptor are plated in 96-well plates.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds at various concentrations are added to the wells and incubated for a specified period.

  • Agonist Stimulation: The mGluR5 agonist, quisqualate, is added to the wells to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader.

  • Data Analysis: The IC50 values, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, are determined by non-linear regression analysis of the concentration-response curves.

Visualizing the Methodologies

Bioassay_Workflow cluster_binding mGluR5 Binding Assay cluster_functional mGluR5 Functional Assay b_mem Membrane Preparation b_inc Incubation with [³H]MPEP & Test Compound b_mem->b_inc b_fil Filtration b_inc->b_fil b_quant Scintillation Counting b_fil->b_quant b_anal Data Analysis (Ki) b_quant->b_anal f_cell Cell Culture & Dye Loading f_comp Compound Addition f_cell->f_comp f_agon Agonist Stimulation f_comp->f_agon f_detect Fluorescence Detection f_agon->f_detect f_anal Data Analysis (IC50) f_detect->f_anal

Caption: General workflow for the mGluR5 binding and functional bioassays.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals key insights into the SAR of these two classes of mGluR5 antagonists.

Alkyne Series:

  • The alkyne linker is well-tolerated and leads to high-potency compounds.

  • Substitutions on the 3-position of the phenyl ring generally maintain or slightly improve potency compared to the unsubstituted parent compound, MPEP.

  • A variety of substituents, including hydroxyl, halogen, and small alkyl groups, are well-accommodated at the 3-position, suggesting this region of the binding pocket can tolerate diverse chemical functionalities.

Amide Series:

  • The replacement of the alkyne linker with an amide bond generally results in a decrease in both binding affinity and functional potency. For instance, the 3-chloro-substituted amide (55 ) has a Ki of 39 nM, which is approximately 4.5-fold weaker than its alkyne counterpart (20 ) with a Ki of 8.7 nM.[2]

  • Despite the overall decrease in potency, some amide analogs still exhibit significant mGluR5 antagonist activity, indicating that the amide linker is a viable alternative to the alkyne.

  • The SAR for the amide series mirrors that of the alkyne series to some extent, with 3-halo substitutions on the aryl ring being favorable.

The difference in potency between the two series can be attributed to the geometric and electronic properties of the alkyne versus the amide linker. The linear and rigid nature of the alkyne may optimally position the aryl group within the receptor's binding pocket, while the planar and more flexible amide bond may adopt a less favorable conformation.

mGluR5 Signaling Pathway

mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 activates Gq Gq Protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Antagonist Pyridine-Based Antagonist Antagonist->mGluR5 inhibits

Caption: Simplified mGluR5 signaling cascade and the point of inhibition by antagonists.

Upon activation by glutamate, mGluR5 couples to the Gq protein, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The pyridine-based antagonists discussed in this guide act by binding to an allosteric site on the mGluR5 receptor, preventing this signaling cascade from being initiated by glutamate.

Conclusion

The comparative bioassay of these two series of pyridine-based compounds provides valuable insights for the rational design of novel mGluR5 antagonists. The 2-methyl-6-(substituted-arylethynyl)pyridine scaffold has proven to be a robust platform for generating highly potent mGluR5 antagonists. While the replacement of the alkyne linker with an amide group generally leads to a reduction in potency, the N-(6-methylpyridin-yl)-substituted aryl amide series still offers a viable and structurally distinct class of mGluR5 antagonists. The structure-activity relationships elucidated here underscore the importance of the linker's geometry and the nature of the substituents on the aryl ring in determining the biological activity of these compounds. This knowledge can guide future optimization efforts to develop mGluR5 antagonists with improved potency, selectivity, and pharmacokinetic properties for the potential treatment of a range of central nervous system disorders.

References

  • Niswender, C. M., Lebois, E. P., Luo, Q., et al. (2008). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 18(20), 5626-5630. [Link]

  • Desai, R. J., et al. (2009). Structure−Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry, 52(11), 3563-3575. [Link]

  • Maloney, P. R., et al. (2009). Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists. Journal of Medicinal Chemistry, 52(11), 3563–3575. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.